2-Methyl-5-(tributylstannyl)-2H-tetrazole

Description

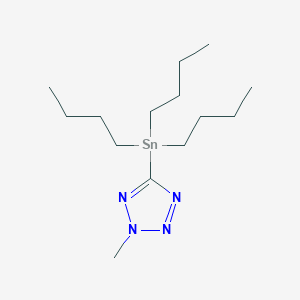

2-Methyl-5-(tributylstannyl)-2H-tetrazole is an organometallic tetrazole derivative characterized by a tributylstannyl group at the 5-position and a methyl group at the 2-position of the tetrazole ring. The tetrazole scaffold is a five-membered aromatic heterocycle with four nitrogen atoms, known for its stability and versatility in medicinal chemistry, materials science, and catalysis. The tributylstannyl substituent introduces unique reactivity, making this compound valuable in Stille coupling reactions for constructing carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name |

tributyl-(2-methyltetrazol-5-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H3N4.Sn/c3*1-3-4-2;1-6-4-2-3-5-6;/h3*1,3-4H2,2H3;1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPBTBKIHBJNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626628 | |

| Record name | 2-Methyl-5-(tributylstannyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285995-11-1 | |

| Record name | 2-Methyl-5-(tributylstannyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(tributylstannyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole typically involves the reaction of 2-methyl-2H-tetrazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Methyl-2H-tetrazole+Tributyltin chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The tributylstannyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-tin bonds.

Oxidation Reactions: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts, organic halides, and bases such as triethylamine.

Major Products:

Substitution Reactions: Substituted tetrazoles.

Oxidation Reactions: Oxidized organotin compounds.

Coupling Reactions: Coupled organic products with new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Tetrazole derivatives, including 2-methyl-5-(tributylstannyl)-2H-tetrazole, are recognized for their diverse pharmacological activities. The presence of the tetrazole ring enhances the compound's ability to act as a versatile pharmacophore. Research indicates that tetrazoles exhibit antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and antineoplastic properties .

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various tetrazole derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. Compounds with specific substitutions at the 5-position of the tetrazole ring demonstrated significant inhibitory effects. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against Bacillus subtilis, showcasing the potential of tetrazoles in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 100 |

| Compound B | Escherichia coli | 125 |

| Compound C | Staphylococcus aureus | 150 |

Coordination Chemistry

Ligand Properties:

Tetrazoles can function as ligands in coordination chemistry due to their ability to coordinate with metal ions through nitrogen atoms. This property is particularly useful in synthesizing metal complexes that can be employed in catalysis and material science .

Case Study: Metal Complexes

Research has shown that tetrazole-based ligands can form stable complexes with transition metals, enhancing catalytic activity in various reactions. For example, a study demonstrated that a tetrazole ligand facilitated the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Materials Science

Explosive Applications:

The unique structural characteristics of tetrazoles make them suitable for use in explosives. Their high nitrogen content contributes to energy release upon decomposition. Research indicates that certain tetrazole derivatives can serve as precursors for energetic materials with improved stability and performance compared to traditional explosives .

Case Study: Energetic Materials

A comparative analysis of various tetrazole derivatives revealed that those containing substituents like tributylstannyl groups exhibited enhanced thermal stability and energy output. This finding suggests potential applications in developing safer and more efficient explosive materials .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(tributylstannyl)-2H-tetrazole in chemical reactions involves the activation of the tin-carbon bond, which facilitates the transfer of the tributylstannyl group to other molecules. In coupling reactions, the palladium catalyst coordinates with the tin atom, enabling the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Tetrazole derivatives are highly tunable via substitutions at the 1-, 2-, or 5-positions. Below is a comparative analysis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole with structurally related compounds:

Key Observations:

- Substituent Effects on Reactivity : The tributylstannyl group in the target compound enhances its utility in cross-coupling reactions, similar to 5-Methyl-2-(tri-n-butylstannyl)thiazole . In contrast, nitro groups (e.g., in 2-Methyl-5-(4-nitrophenyl)-2H-tetrazole) increase electrophilicity, favoring nucleophilic substitution reactions .

- Energetic vs. Biological Applications : 5-(Fluorodinitromethyl)-2H-tetrazole derivatives are optimized for high-energy performance, with thermal stability and safety profiles critical for explosives . Conversely, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole is tailored for biological activity, demonstrating the scaffold's adaptability .

- Synthetic Flexibility : Cycloaddition and azide-based syntheses are common for tetrazoles (e.g., 5-(Tetrazol-1-yl)-2H-tetrazole via HN₃ cyclization ), while stannyl derivatives often require metal-mediated substitutions.

Physicochemical and Pharmacological Properties

- Thermal Stability : 5-(Fluorodinitromethyl)-2H-tetrazole undergoes decomposition at 160°C (DTA), whereas tributylstannyl derivatives are typically stable under Stille coupling conditions (80–120°C) .

- Biological Activity : The antituberculosis compound 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) exhibits a binding affinity of -9.2 kcal/mol to Mycobacterium tuberculosis enzymes, outperforming standard drugs like isoniazid . In contrast, this compound’s bioactivity is less documented, highlighting a research gap.

- Corrosion Inhibition : DFT studies show that 5-substituted tetrazoles (e.g., 5-methyl-2H-tetrazole) exhibit enhanced corrosion inhibition due to electron-donating substituents, which improve adsorption on metal surfaces .

Biological Activity

2-Methyl-5-(tributylstannyl)-2H-tetrazole is a compound belonging to the tetrazole family, which has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.06 g/mol. The presence of the tributylstannyl group enhances the lipophilicity of the tetrazole ring, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that various derivatives of tetrazoles exhibit significant antimicrobial properties. A study focusing on 5-substituted tetrazoles demonstrated in vitro antibacterial activity against strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . The structural features of tetrazoles, including electron-donating groups, play a crucial role in enhancing their antimicrobial efficacy.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| 5-substituted tetrazoles | Bacillus subtilis | Significant |

| 5-substituted tetrazoles | Pseudomonas aeruginosa | Significant |

Antioxidant Activity

Tetrazoles have been explored for their antioxidant properties. The DPPH assay is commonly used to evaluate the free radical scavenging ability of compounds. In a study involving various tetrazole derivatives, it was found that some exhibited substantial antioxidant activity, which could be attributed to their ability to donate hydrogen atoms or electrons to free radicals .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Tetrazoles may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.

- Cell Membrane Disruption : The lipophilic nature of the tributylstannyl group can facilitate membrane penetration, leading to cell lysis in microbial cells.

- Antioxidant Pathways : By scavenging free radicals, these compounds may mitigate oxidative stress in biological systems.

Study on Antihypertensive Activity

A recent investigation into ester derivatives of tetrazoles revealed their potential as angiotensin-II receptor antagonists. The study synthesized various compounds and evaluated their biological activities, including antihypertensive effects . Notably, some derivatives showed significant blood pressure-lowering effects compared to standard medications.

Evaluation of Urease Inhibition

Another study assessed the urease inhibitory activity of tetrazole derivatives, which is relevant for treating conditions like kidney stones and peptic ulcers. The findings indicated that specific substitutions on the tetrazole ring enhanced urease inhibition significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-5-(tributylstannyl)-2H-tetrazole, and how can regioselectivity be controlled?

- Methodological Answer : Metal-free coupling reactions of tetrazoles with organotin reagents under thermic or microwave activation are widely used. For example, coupling O-peracylated tosylhydrazones with tetrazoles yields regioselective products (7–67% yields). Base selection (e.g., K₂CO₃ or DBU) and solvent polarity significantly influence regioselectivity, favoring substitution at the 5-position of the tetrazole ring . Cycloaddition reactions with tributylstannyl precursors under inert atmospheres (e.g., N₂) are also effective, requiring rigorous exclusion of moisture to prevent stannane hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns and stannyl group integration. The tributyltin moiety appears as distinct multiplet signals (δ ~0.8–1.6 ppm for Sn-CH₂).

- IR Spectroscopy : Detects tetrazole ring vibrations (e.g., N=N stretching at ~1450–1550 cm⁻¹).

- UV/Vis : Validates electronic transitions in the tetrazole ring, with reference databases like NIST providing benchmark spectra for comparison .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for confirming regiochemistry .

Q. How should researchers handle safety concerns related to tributylstannyl derivatives during synthesis?

- Methodological Answer : Tributyltin compounds are toxic and require glove-box or Schlenk-line techniques to avoid inhalation or dermal exposure. Use CO₂/alcohol-resistant foam for fire emergencies, and store under inert gas (Ar/N₂). Safety data sheets recommend self-contained breathing apparatus for spills .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond-length ratios (e.g., Sn-C vs. C-N) may arise from disorder or twinning. Use SHELXD for phase refinement and ORTEP-3 for visualizing anisotropic displacement parameters. High-resolution data (>1.0 Å) combined with Hirshfeld surface analysis can distinguish static vs. dynamic disorder .

Q. How do electronic effects of substituents influence the biological activity of tetrazole-stannyl hybrids?

- Methodological Answer : In ACAT inhibitors, electron-donating groups (e.g., -OCH₃) on the tetrazole aryl ring enhance binding to hepatic microsomal enzymes (IC₅₀ = 5–75 nM), while electron-withdrawing groups reduce activity (IC₅₀ >1 µM). Reversing substituent positions on the tetrazole ring (e.g., 2- vs. 5-) improves macrophage ACAT inhibition by 30–40% .

Q. What computational methods predict tautomeric stability in tetrazole-stannyl systems?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G** level calculates annular tautomerism energetics. Gas-phase studies show 2H-tetrazole tautomers are favored over 1H-forms by ~5–8 kcal/mol due to reduced steric strain. Solvent models (e.g., PCM) adjust stability in polar media .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is stable across pH 2–12 due to the tetrazole ring’s resistance to hydrolysis. However, tributylstannyl groups degrade under strongly acidic (pH <2) or basic (pH >12) conditions, releasing Sn⁴+ ions. Buffered solutions (pH 7.4) with chelators (e.g., EDTA) mitigate metal leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.